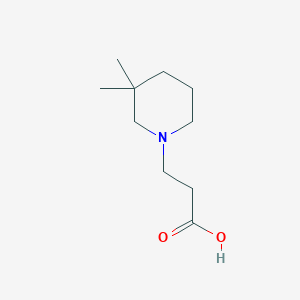![molecular formula C13H17N5O2 B13975034 tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate](/img/structure/B13975034.png)
tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene is a synthetic organic compound that features a benzene ring substituted with a Boc-protected aminomethyl group and a tetrazole ring. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Introduction of the Boc-Protected Aminomethyl Group: The Boc-protected aminomethyl group can be introduced through a multi-step process involving the protection of the amine with a Boc group, followed by a nucleophilic substitution reaction to attach the aminomethyl group to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the tetrazole ring or the benzene ring.
Substitution: The Boc-protected aminomethyl group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Deprotection of the Boc group can be achieved using acids like trifluoroacetic acid, followed by nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzene ring, while reduction may lead to reduced forms of the tetrazole ring.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a building block for designing biologically active molecules.
Medicine: It could be explored for its potential pharmacological properties, such as acting as a ligand for specific receptors.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene would depend on its specific application. For example, if used as a ligand, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(Boc-aminomethyl)-3-(4-tetrazolyl)benzene: Similar structure but with the tetrazole ring in a different position.
1-(Boc-aminomethyl)-3-(5-imidazolyl)benzene: Contains an imidazole ring instead of a tetrazole ring.
1-(Boc-aminomethyl)-3-(5-pyrazolyl)benzene: Contains a pyrazole ring instead of a tetrazole ring.
Uniqueness
1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene is unique due to the presence of both a Boc-protected aminomethyl group and a tetrazole ring, which can impart specific chemical and biological properties that are distinct from other similar compounds.
Properties
Molecular Formula |
C13H17N5O2 |
|---|---|
Molecular Weight |
275.31 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate |
InChI |
InChI=1S/C13H17N5O2/c1-13(2,3)20-12(19)10(14)8-5-4-6-9(7-8)11-15-17-18-16-11/h4-7,10H,14H2,1-3H3,(H,15,16,17,18) |
InChI Key |
XJLCKTAELJQXNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC(=C1)C2=NNN=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


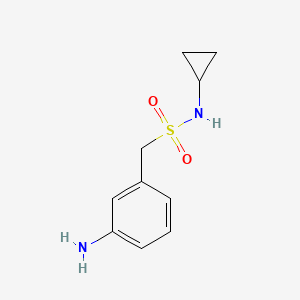


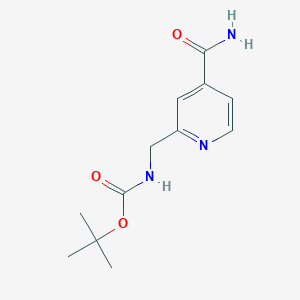

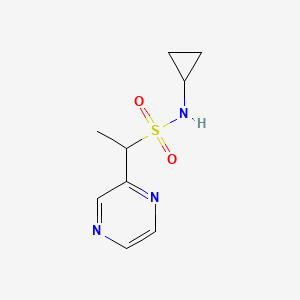
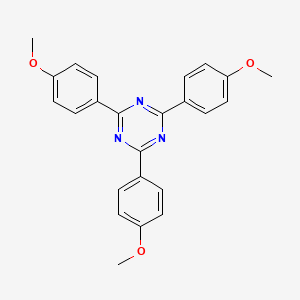
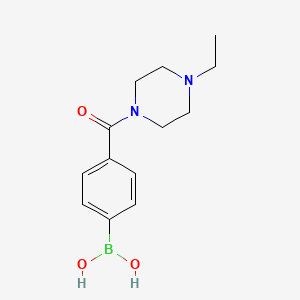
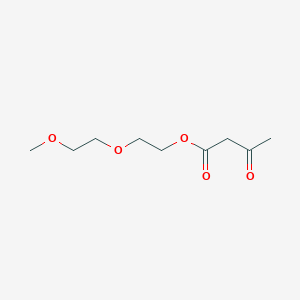
![4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one](/img/structure/B13975024.png)
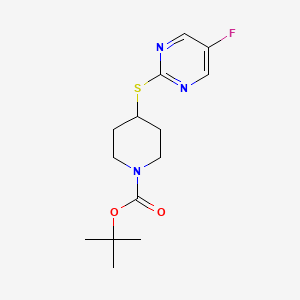
![1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B13975027.png)
![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13975039.png)
